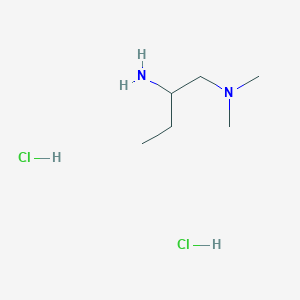
1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is known for its ability to act as a ligand in asymmetric synthesis and catalysis, making it valuable in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-2-amino-1-butanol.
Dimethylation: The amino group is dimethylated using reagents like formaldehyde and formic acid or methyl iodide.
Formation of Diamine: The resulting intermediate undergoes further reactions to form the diamine structure.
Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of (S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride often employs large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The diamine can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include imines, oximes, secondary amines, tertiary amines, and various substituted derivatives.
Scientific Research Applications
(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is employed in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved include metal centers in catalysts and active sites in enzymes.
Comparison with Similar Compounds
Similar Compounds
®-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride: The enantiomer of the compound, with similar chemical properties but different chiral configuration.
N1,N1-Dimethylpropane-1,2-diamine dihydrochloride: A structurally similar compound with a shorter carbon chain.
N1,N1-Dimethylpentane-1,2-diamine dihydrochloride: A structurally similar compound with a longer carbon chain.
Uniqueness
(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in asymmetric synthesis. Its ability to form stable complexes with metal ions makes it particularly valuable in catalytic applications.
Properties
Molecular Formula |
C6H18Cl2N2 |
|---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-4-6(7)5-8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H |
InChI Key |
LLVSJPZVUOHYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(C)C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















